molecular formula C11H19ClN4O B1478320 1,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 2038441-27-7

1,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B1478320
CAS No.: 2038441-27-7
M. Wt: 258.75 g/mol
InChI Key: CHABWPZZKVBCHL-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN4O and its molecular weight is 258.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The pyrazole moiety, including structures similar to 1,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, is recognized as a pharmacophore, playing a pivotal role in the design of biologically active compounds. Its utility spans across various fields due to its widespread biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis often involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine, under various conditions to achieve heterocyclic appended pyrazoles. These strategies not only enable the synthesis of pyrazole-containing compounds but also provide a foundation for the development of new biological agents through further modifications (Dar & Shamsuzzaman, 2015).

Antifungal Applications

This compound and similar compounds have been studied for their antifungal properties, particularly against pathogens like Fusarium oxysporum, which affects crops. Research into the structure-activity relationship (SAR) and pharmacophore predictions of various compounds, including pyrazole derivatives, provides insight into their potential as antifungal agents. This research is crucial for developing strategies to combat agricultural pests and diseases, highlighting the chemical versatility and applicability of such compounds in addressing plant health issues (Kaddouri et al., 2022).

Inhibition of Cytochrome P450 Isoforms

The interaction of this compound with cytochrome P450 (CYP) isoforms has been a subject of study due to the implications for drug metabolism and potential drug-drug interactions. Understanding the selectivity and potency of chemical inhibitors, including pyrazole derivatives, against various CYP isoforms is essential for predicting metabolic pathways and mitigating adverse interactions in polypharmacy scenarios. This knowledge aids in the rational design of new drugs with favorable metabolic profiles, minimizing the risk of adverse effects stemming from metabolic interference (Khojasteh et al., 2011).

Properties

IUPAC Name

1,5-dimethyl-N-piperidin-4-ylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-8-7-10(14-15(8)2)11(16)13-9-3-5-12-6-4-9;/h7,9,12H,3-6H2,1-2H3,(H,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHABWPZZKVBCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.